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Compound of Interest

Compound Name: 2-Hydroxypropyl hexadecanoate
CAS No.: 3539-33-1
Cat. No.: B1330179
Get Quote
. J

Executive Summary

2-Hydroxypropyl hexadecanoate (C19H3s03) is a non-ionic, amphiphilic lipid ester used
extensively as a lipophilic surfactant and permeation enhancer in pharmaceutical formulations.
Its solubility profile is dominated by its long palmitic acid chain (C16), rendering it highly soluble
in non-polar organic solvents and practically insoluble in water. This guide provides a definitive
solubility profile, thermodynamic grounding, and validated protocols for experimental
determination.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-hydroxypropyl hexadecanoate, one must
understand its molecular architecture. It consists of a lipophilic hexadecanoate (palmitate) tail
and a small hydrophilic propylene glycol head.
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Property Value Implication for Solubility

) Moderate size; favorable
Molecular Weight 314.5 g/mol o _ _
kinetics for dissolution.

Highly lipophilic; partitions

LogP (Octanol/Water) ~7.7 (Predicted) ) ]
strongly into organic phases.
Lipophilic surfactant; forms
HLB Value 34+1.0 _ o
W/O emulsions; soluble in oils.
Solid/Waxy at RT, requires
Melting Point 35-40 °C heating for rapid dissolution in
some solvents.
Limited H-bonding capability;
H-Bond Donors 1 (Free -OH) soluble in protic solvents like

ethanol.

Structural Analysis

The molecule acts as a "polar lipid." The 16-carbon alkyl chain dictates the dominant
interaction forces (London Dispersion Forces), making it compatible with hydrocarbons. The
propylene glycol moiety provides a localized dipole, allowing solubility in moderately polar
solvents like ethanol and acetone, but it is insufficient to overcome the hydrophobic effect in
water.

Reference Solubility Profile

The following data synthesizes experimental trends for propylene glycol monoesters. Solubility
is defined at 25°C unless otherwise noted.[1]

Table 1: Solubility in Organic Solvents
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Solvent Class

Specific Solvent

Solubility Rating

Mechanism of
Interaction

Chlorinated

Hydrocarbons

Chloroform,

Dichloromethane

Very High (>500
mg/mL)

Strong dispersion
forces + dipole

interactions.

Alcohols (Short Chain)

Ethanol, Isopropanol

High (>100 mg/mL)

Dipole-dipole & H-
bonding with the PG

head group.
] ] "Like dissolves like"
Aliphatic )
Hexane, Heptane High (>100 mg/mL) (Van der Waals
Hydrocarbons ) )
interactions).
) Pi-interaction
Aromatic . N .
Toluene, Benzene High (>100 mg/mL) compatibility with the
Hydrocarbons .
alkyl chain.
Soluble, but may
Ketones Acetone Moderate precipitate at very low
temperatures.
High solvent polarity
Polar Aprotic DMSO, Acetonitrile Low/Sparingly mismatches the
lipophilic tail.
Hydrophobic effect
Water, Buffers (pH 1- Insoluble (<0.01 dominates; forms
Aqueous

8)

mg/mL)

surface films or

micelles.

Critical Insight: While soluble in ethanol, the addition of water (e.g., 50% hydroalcoholic

mixtures) causes immediate turbidity and precipitation due to the high LogP.
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Thermodynamic Modeling (Hansen Solubility
Parameters)

For novel solvent selection, we utilize Hansen Solubility Parameters (HSP). The solubility
distance (

) between the solute (2-HP) and a solvent predicts miscibility.[2]
o (Dispersion): High (due to palmitate chain).

o (Polarity): Low/Moderate (ester linkage).

e (H-Bonding): Moderate (hydroxyl group).

Prediction Rule: If

(Interaction Radius), the lipid is likely soluble.[2]

Chloroform
(Ra < R0O)

Compatible
2-Hydroxypropyl Calculate Ra
Hexadecanoate (Hansen Distance) Mi h
(Target Sphere) iSmatc Water

(GERSN)]
Incompatible

Click to download full resolution via product page

Figure 1: Thermodynamic prediction logic using Hansen Solubility Parameters. Green indicates
high probability of dissolution.

Experimental Protocol: Saturation Solubility
Determination

To validate solubility for regulatory or formulation purposes, follow this self-validating "Shake-
Flask" protocol.

Reagents & Equipment[3]
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e Analyte: 2-Hydroxypropyl hexadecanoate (Ref Std).
e Solvents: HPLC Grade (filtered 0.45 pm).

o Equipment: Orbital shaker, Centrifuge, HPLC-RID or ELSD (UV detection is weak due to lack
of chromophores).

Step-by-Step Workflow

e Preparation: Add excess solid (approx. 200 mg) to 2 mL of solvent in a crimp-sealed glass
vial.

» Equilibration: Agitate at constant temperature (25°C £ 0.1) for 24—48 hours.
o Checkpoint: Ensure solid is still visible. If dissolved completely, add more solid.

o Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a heated syringe filter (to
prevent precipitation in the filter).

o Quantification: Dilute the supernatant with a "universal" solvent (e.g., Isopropanol) and
analyze via HPLC.
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Figure 2: Validated workflow for determining saturation solubility of lipid excipients.

Analytical Method Parameters (Recommended)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
* Mobile Phase: Isopropanol : Acetonitrile (60:40 v/v).

o Detector: ELSD (Evaporative Light Scattering Detector) or RID (Refractive Index). Note: UV
is not recommended due to weak absorption of the ester bond at 205-210 nm.
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Applications in Drug Development

Understanding the solubility of PGMP is critical for:

o SEDDS (Self-Emulsifying Drug Delivery Systems): Used as the lipophilic surfactant (oll
phase) to solubilize hydrophobic drugs (BCS Class II/IV).

o Solid Lipid Nanoparticles (SLNs): Acts as the solid lipid matrix (MP > RT) to encapsulate
drugs.

» Topical Formulations: Functions as a permeation enhancer by disrupting the stratum
corneum lipid packing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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